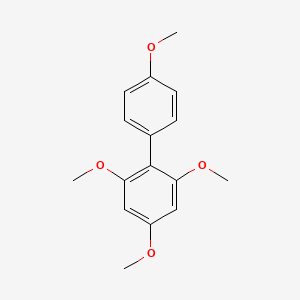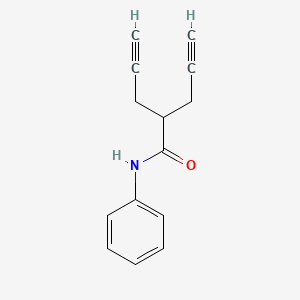![molecular formula C21H32INO2 B14331952 4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide CAS No. 106618-62-6](/img/structure/B14331952.png)
4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide is a complex organic compound that features a piperidinium core with a cyclohexyl(phenyl)acetyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide typically involves multiple steps:
Formation of the Cyclohexyl(phenyl)acetyl Intermediate: This step involves the acylation of cyclohexylbenzene using an appropriate acylating agent such as acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment to the Piperidinium Core: The cyclohexyl(phenyl)acetyl intermediate is then reacted with 1,1-dimethylpiperidine under basic conditions to form the desired ester linkage.
Quaternization: The final step involves the quaternization of the nitrogen atom in the piperidine ring using methyl iodide to yield the iodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like nitric acid or sulfuric acid for electrophilic aromatic substitution.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as hydroxylated, cyanated, or thiolated derivatives.
Hydrolysis: Cyclohexyl(phenyl)acetic acid and 1,1-dimethylpiperidine.
Oxidation: Nitro or sulfonated derivatives of the phenyl ring.
Applications De Recherche Scientifique
4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of quaternary ammonium compounds with biological membranes and proteins.
Industrial Applications: Potential use as a catalyst or reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide involves its interaction with specific molecular targets, such as receptors or enzymes. The quaternary ammonium group allows it to interact with negatively charged sites on proteins or cell membranes, potentially altering their function or signaling pathways. The ester linkage and phenyl ring may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[Cyclohexyl(phenyl)acetyl]oxy}-1-methylpiperidin-1-ium iodide: Similar structure but with one less methyl group on the piperidine ring.
4-{[Cyclohexyl(phenyl)acetyl]oxy}-piperidin-1-ium iodide: Lacks the dimethyl substitution on the piperidine ring.
4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide is unique due to its specific combination of a quaternary ammonium group, ester linkage, and cyclohexyl(phenyl)acetyl moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
106618-62-6 |
|---|---|
Formule moléculaire |
C21H32INO2 |
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
(1,1-dimethylpiperidin-1-ium-4-yl) 2-cyclohexyl-2-phenylacetate;iodide |
InChI |
InChI=1S/C21H32NO2.HI/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3,5-6,9-10,18-20H,4,7-8,11-16H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
NGYJQFAJKUCWAS-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCC(CC1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)

![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)





![Benzamide, N-[(phenylseleno)methyl]-](/img/structure/B14331963.png)

